molecular formula C6H6N2O B13332918 2-Ethyloxazole-5-carbonitrile

2-Ethyloxazole-5-carbonitrile

Cat. No.: B13332918
M. Wt: 122.12 g/mol
InChI Key: GTIMNBOAZGDTNH-UHFFFAOYSA-N
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Description

2-Ethyloxazole-5-carbonitrile is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isocyanate with a nitrile compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products:

    Oxidation: Oxazole-5-carboxylic acid derivatives.

    Reduction: 2-Ethyloxazole-5-amine.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyloxazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyloxazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its activity.

Comparison with Similar Compounds

  • 2-Methyloxazole-5-carbonitrile
  • 2-Phenyloxazole-5-carbonitrile
  • 2,5-Diphenyloxazole

Comparison: 2-Ethyloxazole-5-carbonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interactions. Compared to 2-Methyloxazole-5-carbonitrile, the ethyl group provides different steric and electronic effects. The presence of the nitrile group in all these compounds allows for similar types of reactions, but the specific substituents can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2-ethyl-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C6H6N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3

InChI Key

GTIMNBOAZGDTNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)C#N

Origin of Product

United States

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